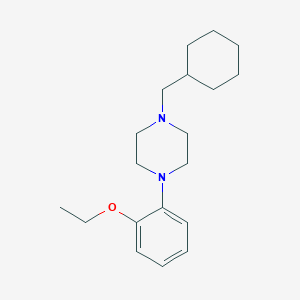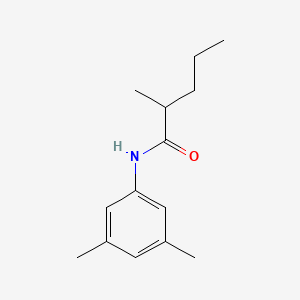
N-(3,5-dimethylphenyl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-methylpentanamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. The chemical structure of U-47700 is similar to that of morphine, but it is much more potent and has a shorter duration of action.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2-methylpentanamide acts on the opioid receptors in the brain and spinal cord, producing analgesia and sedation. It is a potent agonist of the mu-opioid receptor, which is responsible for the majority of the analgesic effects of opioids. N-(3,5-dimethylphenyl)-2-methylpentanamide also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-methylpentanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to be more potent than morphine in animal models and has a shorter duration of action. N-(3,5-dimethylphenyl)-2-methylpentanamide also has a high potential for abuse and dependence, and its use can lead to serious adverse effects, including respiratory depression, coma, and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-2-methylpentanamide has several advantages for use in laboratory experiments, including its potency and its ability to produce analgesia and sedation. However, its high potential for abuse and dependence makes it difficult to use in animal models, and its adverse effects limit its use in clinical studies.
Zukünftige Richtungen
Future research on N-(3,5-dimethylphenyl)-2-methylpentanamide should focus on developing safer and more effective opioid drugs that can be used to treat pain without the risk of abuse and dependence. Studies should also investigate the long-term effects of N-(3,5-dimethylphenyl)-2-methylpentanamide use on the brain and body, as well as the development of tolerance and withdrawal symptoms. Additionally, research should be conducted on the use of N-(3,5-dimethylphenyl)-2-methylpentanamide in combination with other drugs, such as non-opioid analgesics and anti-inflammatory agents, to enhance its analgesic effects and reduce its adverse effects.
Synthesemethoden
N-(3,5-dimethylphenyl)-2-methylpentanamide is synthesized by reacting 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. The resulting compound is then reacted with 2-methylpentan-2-amine in the presence of a catalyst to form N-(3,5-dimethylphenyl)-2-methylpentanamide. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-methylpentanamide has been the subject of numerous scientific studies due to its potent analgesic effects. It has been shown to be effective in treating pain in animal models and has been used in pharmacological studies to better understand the mechanism of action of opioid drugs. N-(3,5-dimethylphenyl)-2-methylpentanamide has also been used in studies investigating the effects of opioids on the immune system and the development of tolerance to opioid drugs.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-6-12(4)14(16)15-13-8-10(2)7-11(3)9-13/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRYBWYDDLEVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5173668.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173673.png)

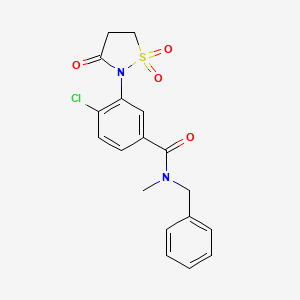
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)
![4-(4-methyl-8-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173700.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5173703.png)
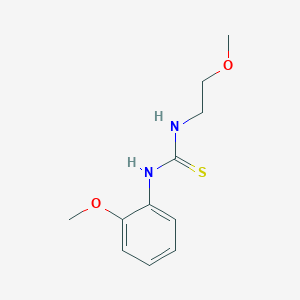
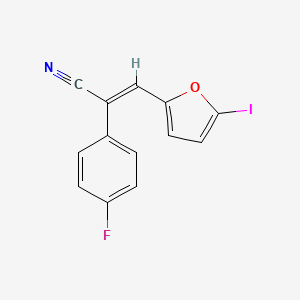
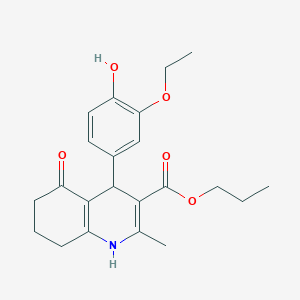
![7-chloro-4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B5173737.png)

![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
